1-(Ferrocenyl)ethanol

Catalog No.
S1797107
CAS No.
1277-49-2
M.F
C12H24FeO
M. Wt
240.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ferrocenyl)ethanol

CAS Number

1277-49-2

Product Name

1-(Ferrocenyl)ethanol

IUPAC Name

cyclopentane;1-cyclopentylethanol;iron

Molecular Formula

C12H24FeO

Molecular Weight

240.16 g/mol

InChI

InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2;

InChI Key

YRBLOJHFEXMPGL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C1CCCC1)O.C1CCCC1.[Fe]

* Reactant in Polymerization Reactions

One exciting area of research for 1-(Ferrocenyl)ethanol is its role as a reactant in various polymerization processes. Due to the presence of the hydroxyl group, it can be used as a chain transfer agent in single-electron transfer living radical polymerization (SET-LRP) []. This technique allows for controlled growth of polymer chains, leading to well-defined materials with specific properties.

Furthermore, 1-(Ferrocenyl)ethanol can be modified to create RAFT (reversible addition-fragmentation chain transfer) agents []. RAFT agents are another class of chain transfer agents used in controlled radical polymerization.

These applications highlight the potential of 1-(Ferrocenyl)ethanol in designing novel polymeric materials with tailored properties for various technological applications.

* Building Block for Advanced Materials

The ferrocene unit in 1-(Ferrocenyl)ethanol offers interesting electronic and redox properties. Researchers are exploring its use as a building block for the synthesis of more complex molecules with potential applications in various fields. For instance, 1-(Ferrocenyl)ethanol can be used as a precursor for the preparation of ferrocene-modified thiopyrimidines, which are being investigated for their anticancer activity [].

1-(Ferrocenyl)ethanol is an organometallic compound that belongs to the class of ferrocenes, characterized by its unique structure comprising a ferrocenyl group attached to an ethanol moiety. Its chemical formula is C12H14FeO\text{C}_{12}\text{H}_{14}\text{FeO}, with a molecular weight of approximately 230.08 g/mol. The compound appears as a yellow to yellow-orange crystalline powder, and it is known for its stability and solubility in organic solvents, although it is insoluble in water .

. Notably, it has been shown to induce G1-phase cell cycle arrest and senescence in certain cell types without triggering apoptosis or necrosis. Its thermal decomposition leads to the formation of nanocrystalline iron oxides, which may have implications for its biological effects in oxidative environments .

Several methods exist for synthesizing 1-(Ferrocenyl)ethanol:

  • Reduction of Acetylferrocene: A common method involves reducing acetylferrocene using sodium borohydride in methanol under reflux conditions. This method can achieve yields up to 87.5% with an optimal molar ratio of acetylferrocene to sodium borohydride and calcium chloride of 1:3:2 .
  • Batch Reaction Method: Another method includes mixing an aqueous solution of methanol and acetylferrocene at low temperatures (−5 to 5 °C), followed by the addition of sodium borohydride in batches. After the reaction, ammonium chloride is added to quench excess sodium borohydride before extraction and purification steps are performed .

1-(Ferrocenyl)ethanol has several notable applications:

  • Catalysis: It serves as a ligand in titanium-catalyzed intermolecular hydroamination reactions, influencing the regioselectivity of product formation .
  • Polymer Chemistry: The compound is utilized as a reactant in single-electron transfer living radical polymerization reactions, facilitating the synthesis of various polymers .
  • Biomedical Research: It has been investigated for its potential use in developing ferrocene-modified compounds with anticancer properties .

Interaction studies involving 1-(Ferrocenyl)ethanol have focused on its reactivity and potential as a redox mediator. Its thermal stability and solubility profile enable it to participate effectively in electron transfer processes, which are crucial for enhancing reaction kinetics in biochemical systems. Additionally, studies have explored its interactions with other metal complexes and organic substrates under various conditions .

Several compounds share structural or functional similarities with 1-(Ferrocenyl)ethanol. Here are some examples:

Compound NameStructure TypeKey Features
FerroceneMetalloceneBasic structure of ferrocenes; stable and versatile.
AcetylferroceneFerrocenyl derivativeContains an acetyl group; used as a precursor for synthesis.
MethylferroceneFerrocenyl derivativeExhibits similar redox properties; used in polymerization studies.
1-HydroxyethylferroceneHydroxyl derivativeSimilar hydroxyl functionality; potential for similar applications.

Uniqueness of 1-(Ferrocenyl)ethanol

What sets 1-(Ferrocenyl)ethanol apart from these similar compounds is its specific combination of redox-active properties and the ability to induce cell cycle arrest without apoptosis, making it particularly interesting for both synthetic chemistry and biological applications. Its dual functionality as both a ligand in catalytic processes and a reactant in polymer chemistry further enhances its versatility compared to other ferrocenes.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

240.117651 g/mol

Monoisotopic Mass

240.117651 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-04-14

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